

Physical and chemical properties of 2-Methyl-2-adamantanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-adamantanol

Cat. No.: B056294

[Get Quote](#)

An In-depth Technical Guide to **2-Methyl-2-adamantanol**

Introduction

2-Methyl-2-adamantanol, a derivative of adamantane, is a white crystalline solid with a unique tricyclic cage structure.^{[1][2]} This structure imparts notable thermal stability and lipophilicity, making it a valuable building block in various fields of chemical synthesis.^[3] It is particularly utilized in the preparation of photoresist compositions for microlithography and as an intermediate for other adamantane derivatives used in pharmaceutical research.^{[1][4]} This guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-2-adamantanol**, detailed experimental protocols for its synthesis, and workflows for its preparation and purification.

Physical and Chemical Properties

The intrinsic properties of **2-Methyl-2-adamantanol** are summarized below. The data presented is a compilation from various sources, and some values are estimates.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₈ O	[5][6]
Molecular Weight	166.26 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	208-218 °C	[1][4][5]
Boiling Point	234.5 - 253.7 °C (estimates)	[4][5]
Density	0.88 - 1.1 g/cm ³ (estimates)	[4][5]
Water Solubility	Insoluble	[1][4][5]
Solubility	Soluble in organic solvents	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[4]

Chemical and Computational Properties

Property	Value	Source
pKa	14.99 ± 0.20 (Predicted)	[4]
LogP	2.194 - 2.72	[5][7]
Flash Point	104.8 ± 10.9 °C	[5]
Refractive Index	1.5000 - 1.538 (estimates)	[4][5]
Vapor Pressure	0.0 ± 1.1 mmHg at 25°C	[5]
Enthalpy of Sublimation	91.30 - 91.40 kJ/mol	[7]
Ionization Energy	9.22 eV	[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Methyl-2-adamantanol**.

Spectrum Type	Key Peaks / Shifts (δ)	Source
^1H -NMR (360 MHz, CDCl_3)	2.20-2.16 (m, 2H), 1.89-1.75 (m, 6H), 1.68 (br s, 4H), 1.57-1.54 (m, 2H), 1.48 (br s, 1H), 1.35 (s, 3H)	[4]
^{13}C -NMR (90 MHz, CDCl_3)	74.06, 39.30, 38.49, 35.33, 33.16, 27.73, 27.60, 27.22	[4]
ESI-MS	($\text{M}+\text{H}$) ⁺ calculated: 167.3, measured: 167.3	[4]
IR Spectrum	Available	[8][9]
GC-MS	Available in NIST database	[6][10]

Experimental Protocols

The most common synthesis of **2-Methyl-2-adamantanol** involves the nucleophilic addition of a methyl group to the carbonyl of 2-adamantanone. Two primary methylating agents are used: Methylolithium and a Grignard reagent like methylmagnesium chloride.

Synthesis via Methylolithium

This protocol describes the synthesis of **2-Methyl-2-adamantanol** using methylolithium as the nucleophile.[4]

Materials:

- 2-Adamantanone (1.50 g, 10 mmol)
- Anhydrous diethyl ether
- Methylolithium solution (7.5 mL, 1.6 M in ether, 12 mmol)
- Saturated ammonium chloride solution
- Anhydrous magnesium sulfate

- Dichloromethane
- Methanol

Procedure:

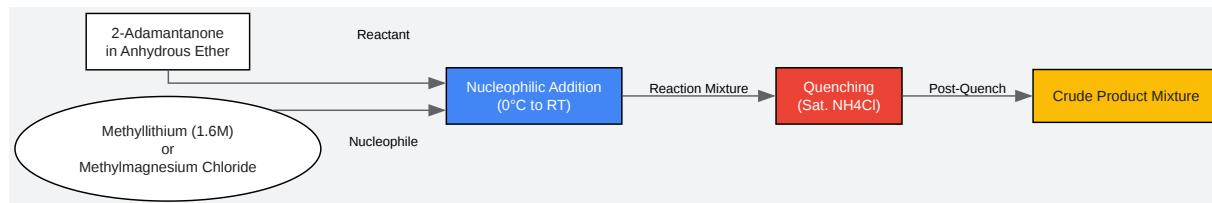
- Dissolve 2-adamantanone in anhydrous ether under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add the methyllithium solution dropwise to the cooled mixture.
- Stir the reaction mixture at 0°C for 1 hour.
- Allow the mixture to warm to room temperature and continue stirring overnight.
- Quench the reaction by adding a saturated ammonium chloride solution.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude solid by flash column chromatography (eluent: dichloromethane to 5% methanol/dichloromethane) to yield **2-Methyl-2-adamantanol** as a white solid (Expected yield: ~95%).[\[4\]](#)

Synthesis via Methylmagnesium Chloride (Grignard Reaction)

This protocol outlines the synthesis using a Grignard reagent, which is often preferred for industrial-scale production.[\[11\]](#)

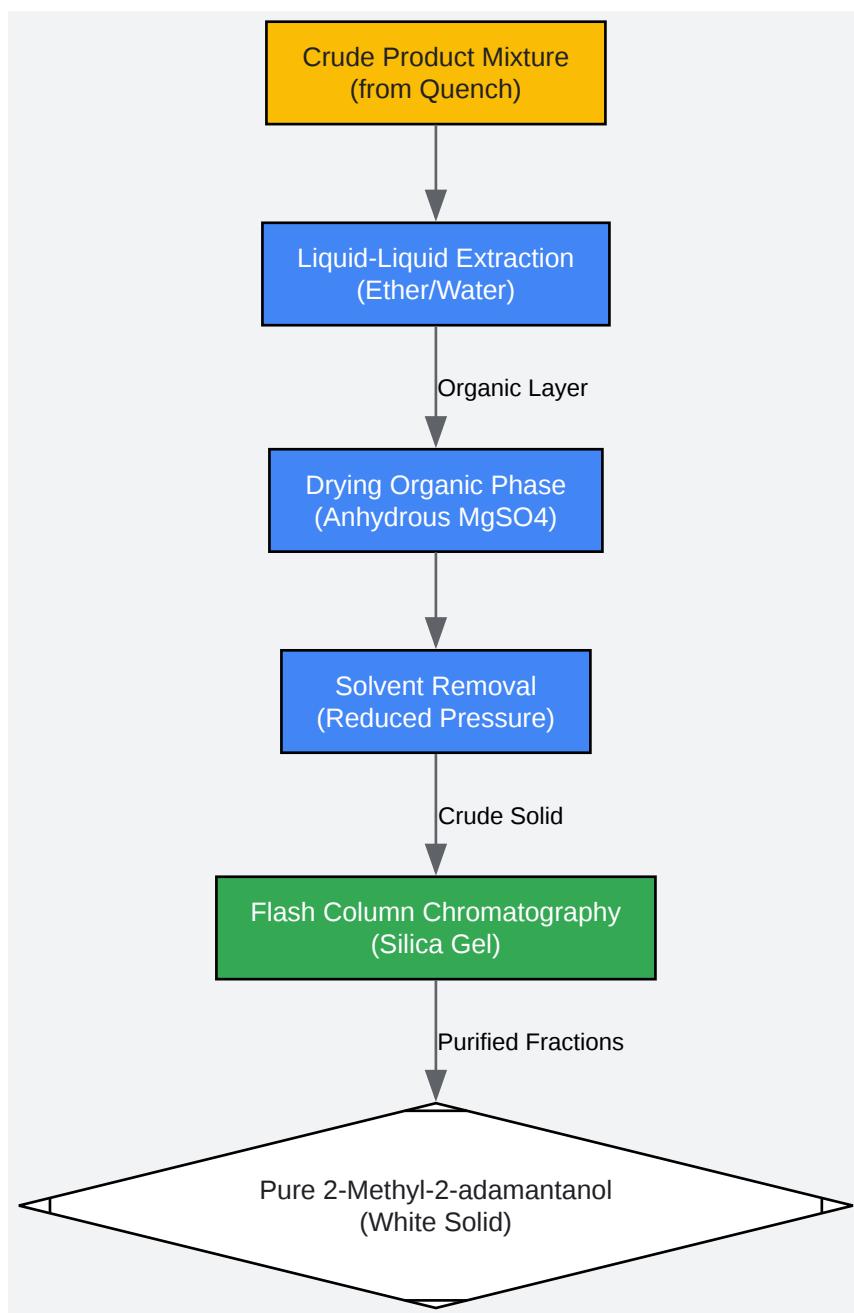
Materials:

- 2-Adamantanone (e.g., 45.5 mmol)


- Anhydrous Tetrahydrofuran (THF)
- Methylmagnesium chloride solution (e.g., 3.0 M in THF, 53.2 mmol)
- Saturated aqueous ammonium chloride solution
- Diethyl ether

Procedure:

- Dissolve 2-adamantanone in anhydrous THF in a reaction vessel.
- While stirring, add the methylmagnesium chloride solution dropwise. It is critical to maintain the internal temperature below 40°C during the addition to minimize the formation of the reduction byproduct, 2-adamantanol.[11]
- After the addition is complete, continue stirring the reaction mixture at 25°C for approximately 3 hours.[11]
- Upon completion, add a saturated aqueous ammonium chloride solution to quench the reaction.[11]
- Extract the mixture multiple times (e.g., 4 times) with diethyl ether.[11]
- Combine the organic extracts and distill off the solvent.
- The resulting white crystals are the target **2-Methyl-2-adamantanol** (Expected yield: 90-93%).[11]


Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of **2-Methyl-2-adamantanol**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Methyl-2-adamantanol**.

[Click to download full resolution via product page](#)

Caption: Post-synthesis purification workflow.

Applications in Research and Development

2-Methyl-2-adamantanol serves as a key intermediate in several areas:

- Pharmaceuticals: Its rigid, lipophilic adamantane core is incorporated into drug candidates to enhance properties like metabolic stability and receptor binding.[3]
- Materials Science: It is a precursor for synthesizing polymers and photoresist materials used in the semiconductor industry.[4] The bulky adamantyl group can improve the thermal properties and etch resistance of polymers.[3]
- Organic Synthesis: It is used as a starting material for creating more complex adamantane derivatives.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zhongbangxcl.com [zhongbangxcl.com]
- 2. Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]
- 5. 2-Methyl-2-adamantanol | CAS#:702-98-7 | Chemsoc [chemsoc.com]
- 6. 2-Methyl-2-adamantanol | C11H18O | CID 136545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. 2-Methyl-2-adamantanol(702-98-7) IR2 [m.chemicalbook.com]
- 9. 2-Methyl-2-adamantanol(702-98-7) IR Spectrum [m.chemicalbook.com]
- 10. 2-Methyl-2-adamantanol [webbook.nist.gov]
- 11. JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-2-adamantanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b056294#physical-and-chemical-properties-of-2-methyl-2-adamantanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com